molecular formula C8H10Cl2N2O B1316804 2-(4-Chlorophenoxy)ethanimidamide hydrochloride CAS No. 59104-19-7

2-(4-Chlorophenoxy)ethanimidamide hydrochloride

Cat. No.: B1316804
CAS No.: 59104-19-7
M. Wt: 221.08 g/mol
InChI Key: BNKARSAFQJBQPH-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)ethanimidamide hydrochloride is a chemical compound with the molecular formula C8H9ClN2O•HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a chlorophenoxy group attached to an ethanimidamide moiety, which is further stabilized by hydrochloride.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)ethanimidamide hydrochloride typically involves the reaction of 4-chlorophenol with ethyl chloroacetate to form 2-(4-chlorophenoxy)ethyl acetate. This intermediate is then reacted with ammonia to yield 2-(4-chlorophenoxy)ethanimidamide. Finally, the product is treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)ethanimidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenoxy group can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and various nucleophiles are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of chlorophenoxy oxides.

    Reduction: Formation of reduced ethanimidamide derivatives.

    Substitution: Formation of substituted chlorophenoxy derivatives.

Scientific Research Applications

2-(4-Chlorophenoxy)ethanimidamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)ethanimidamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interfere with cellular pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)acetamidine hydrochloride
  • 2-(4-Chlorophenoxy)ethanamine hydrochloride
  • 2-(4-Chlorophenoxy)ethanol hydrochloride

Uniqueness

2-(4-Chlorophenoxy)ethanimidamide hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Compared to similar compounds, it offers a unique combination of stability, reactivity, and biological activity, making it valuable for various research applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)ethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O.ClH/c9-6-1-3-7(4-2-6)12-5-8(10)11;/h1-4H,5H2,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKARSAFQJBQPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=N)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50540582
Record name (4-Chlorophenoxy)ethanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50540582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59104-19-7
Record name (4-Chlorophenoxy)ethanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50540582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-CHLOROPHENOXY)ACETAMIDE HYDROCHLORIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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